molecular formula C12H14N2O2 B8059112 (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate

(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate

Cat. No.: B8059112
M. Wt: 218.25 g/mol
InChI Key: BXJSOEWOQDVGJW-SNVBAGLBSA-N
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Description

(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate is a chiral amino acid derivative featuring an indole ring. This compound is structurally related to tryptophan, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the indole ring imparts unique chemical properties, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methylindole and a suitable chiral amino acid precursor.

    Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions, including alkylation and protection-deprotection steps to introduce the desired functional groups.

    Coupling Reaction: The indole derivative is then coupled with the chiral amino acid precursor using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase peptide synthesis (SPPS) techniques.

Types of Reactions:

    Oxidation: The indole ring can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone synthesized from serotonin.

Uniqueness: (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate is unique due to its specific chiral configuration and the presence of a methyl group on the indole ring, which can influence its biological activity and chemical reactivity.

This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJSOEWOQDVGJW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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